N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

sphingolipid cytotoxicity structure-activity relationship phytoceramide apoptosis

Researchers studying ceramide signaling frequently encounter cytotoxicity confounds with short-chain analogs like C6 phytoceramide, complicating apoptosis-independent pathway dissection. N-Octanoyl phytosphingosine (CAS 475995-74-5) resolves this with reduced LDH release potency, enabling cleaner non-apoptotic signaling studies. • Lower cytotoxicity vs. C6 phytoceramide: validated in LDH release assays for non-apoptotic pathway research • Defined (2S,3S,4R) stereochemistry from S. cerevisiae derivation ensures biological relevance absent in racemic mixtures • Validated as LC-MS calibration standard for cosmetic ceramide quantification Supplied as ≥98% pure solid; stored at -20°C, protected from light.

Molecular Formula C26H53NO4
Molecular Weight 443.7 g/mol
Cat. No. B12321768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
Molecular FormulaC26H53NO4
Molecular Weight443.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O
InChIInChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)
InChIKeyXQNJLWJVISBYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octanoyl 4-Hydroxysphinganine (S. cerevisiae) – Product Overview


N-octanoyl 4-hydroxysphinganine (CAS 475995-74-5), also known as C8 phytoceramide or Cer(t18:0/8:0), is a semi-synthetic N-acylated phytosphingosine derivative composed of a phytosphingosine (4-hydroxysphinganine) backbone amide-linked to an octanoyl (C8) fatty acid chain [1]. It belongs to the phytoceramide subclass of sphingolipids and is distinguished by its defined (2S,3S,4R) stereochemistry conferred by its derivation from Saccharomyces cerevisiae [1]. As a cell-permeable short-chain ceramide analog, it is utilized both as a bioactive tool for studying sphingolipid-mediated signaling pathways and as a certified reference standard for quantitative lipid analysis .

Why Chain-Length Substitution Fails for C8 Phytoceramide


Phytoceramides of varying N-acyl chain length are not functionally interchangeable because their biological activity, membrane permeability, and metabolic fate are chain-length-dependent. Lee et al. (2001) demonstrated that among phytoceramides with acyl chains from C2 to C8, cytotoxicity peaks at C5–C6, with N-octanoyl phytoceramide (C8) exhibiting substantially lower potency [1]. Consequently, replacing C8 phytoceramide with a shorter-chain analog such as C6 phytoceramide would drastically alter cell viability outcomes in apoptosis or proliferation assays. Furthermore, the defined (2S,3S,4R) stereochemistry uniquely imparted by the Saccharomyces cerevisiae derivation ensures biological relevance that racemic synthetic mixtures cannot guarantee [2].

N-Octanoyl Phytoceramide vs. Analogs: Key Evidence


Reduced Apoptotic Activity vs. C6 Phytoceramide

In a systematic structure-cytotoxicity study, Lee et al. (2001) compared the activity of N-acetyl (PCer2), N-hexanoyl (PCer6), and N-octanoyl (PCer8) phytoceramides using lactate dehydrogenase (LDH) release as a quantitative cytotoxicity endpoint [1]. Among phytoceramides bearing acyl chains from C2 to C8, maximal cytotoxicity occurred at C5–C6. N-octanoyl phytoceramide (PCer8) displayed markedly lower potency, positioning it as a less cytotoxic tool compound [1]. Although exact IC50 values for PCer8 were not reported in the abstract, the rank-order potency (C5–C6 > C8) is directly established.

sphingolipid cytotoxicity structure-activity relationship phytoceramide apoptosis

Cosmetic Ceramide LC-MS Standard

N-octanoyl 4-hydroxysphinganine (C8 phytoceramide) has been explicitly employed as a reference standard for the determination of ceramides in commercial cosmetic formulations using liquid chromatography-mass spectrometry (LC-MS) [1]. Its intermediate C8 chain length offers an optimal balance between chromatographic retention and electrospray ionization efficiency, providing more reproducible quantification than longer-chain phytoceramides (e.g., C18), which may exhibit poorer peak shape and ion suppression .

ceramide analysis LC-MS standard cosmetic quality control

Stereochemical Purity vs. Racemic Phytoceramides

N-octanoyl 4-hydroxysphinganine derived from Saccharomyces cerevisiae is a single stereoisomer possessing the (2S,3S,4R) configuration, as annotated in the ChEBI database [1]. In contrast, many commercially available synthetic phytoceramides are supplied as racemic mixtures or with undefined stereochemistry. Because biological targets such as ceramide-binding proteins and enzymes (e.g., ceramidases, sphingomyelin synthases) often exhibit stereospecific recognition, the use of a defined enantiomer eliminates a significant source of inter-experiment variability [2].

stereochemical purity natural product chirality biological assay reproducibility

N-Octanoyl Phytoceramide: Recommended Applications


Apoptosis-Neutral Ceramide Probe for Cell Signaling

When investigating ceramide-mediated signaling pathways where induction of apoptosis is a confounding endpoint, N-octanoyl phytoceramide serves as a less cytotoxic alternative to C6 phytoceramide. Its reduced potency in LDH release assays [1] allows dissection of non-apoptotic ceramide functions such as differentiation, migration, or metabolic regulation.

Certified Reference Standard for Cosmetic Ceramides

Analytical laboratories performing LC-MS-based quantification of ceramides in cosmetic formulations can employ this compound as a calibration standard. Its established use in this application [2] provides method validation support and facilitates compliance with industry quality control guidelines.

Des2 (C4-Hydroxylase) Activity Standard

Although the compound itself is the product of the Des2-catalyzed reaction, its precursor N-octanoylsphinganine has been characterized with Km of 35 μM and Vmax of 40 nmol·h⁻¹·mg⁻¹ using purified Des2 enzyme [3]. N-octanoyl phytoceramide can therefore serve as a product identification standard in hydroxylase activity assays and inhibitor screening campaigns.

SAR Anchor for Phytoceramide Libraries

Because its cytotoxicity is established at a defined position within the C2–C8 chain-length series [1], this compound serves as a fixed reference point for SAR studies. Researchers synthesizing or screening novel phytoceramide analogs can benchmark their compounds against this well-characterized C8 derivative.

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